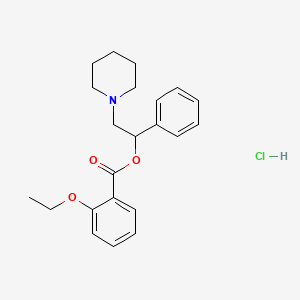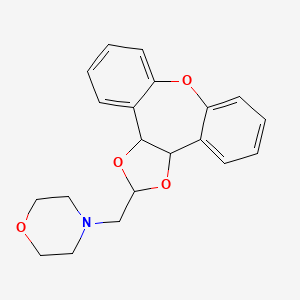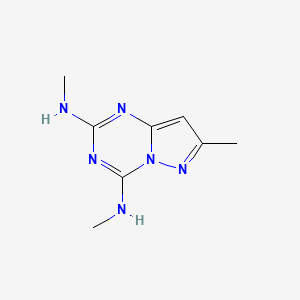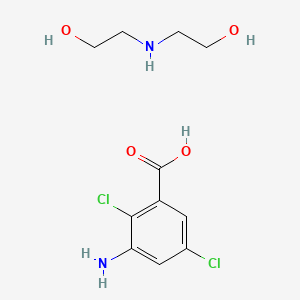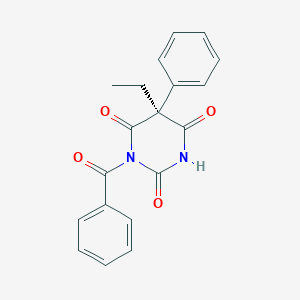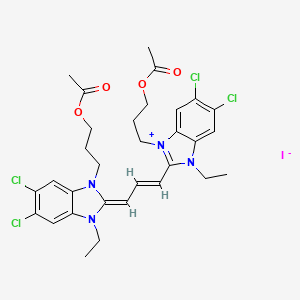
1-(3-(Acetoxy)propyl)-2-(3-(1-(3-(acetoxy)propyl)-5,6-dichloro-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5,6-dichloro-3-ethyl-1H-benzimidazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 257-459-7, also known as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a chemical compound that belongs to the class of N-phenylureas. It is characterized by the presence of a phenyl group attached to a urea moiety, which is further connected to a thiadiazole ring. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea typically involves the reaction of phenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea may involve large-scale batch or continuous processes. The starting materials, phenyl isocyanate and 1,2,3-thiadiazole-5-amine, are mixed in precise stoichiometric ratios and subjected to optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
化学反应分析
Types of Reactions
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine.
Substitution: The phenyl group or the thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiadiazole ring and the urea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
1-phenyl-3-(1,2,4-thiadiazol-5-yl)urea: Similar structure but with a different thiadiazole ring.
1-phenyl-3-(1,3,4-thiadiazol-5-yl)urea: Another isomer with a different arrangement of nitrogen and sulfur atoms in the thiadiazole ring.
1-phenyl-3-(1,2,3-triazol-5-yl)urea: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea is unique due to the specific arrangement of atoms in its thiadiazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
51829-30-2 |
|---|---|
分子式 |
C31H35Cl4IN4O4 |
分子量 |
796.3 g/mol |
IUPAC 名称 |
3-[(2Z)-2-[(E)-3-[1-(3-acetyloxypropyl)-5,6-dichloro-3-ethylbenzimidazol-1-ium-2-yl]prop-2-enylidene]-5,6-dichloro-3-ethylbenzimidazol-1-yl]propyl acetate;iodide |
InChI |
InChI=1S/C31H35Cl4N4O4.HI/c1-5-36-26-16-22(32)24(34)18-28(26)38(12-8-14-42-20(3)40)30(36)10-7-11-31-37(6-2)27-17-23(33)25(35)19-29(27)39(31)13-9-15-43-21(4)41;/h7,10-11,16-19H,5-6,8-9,12-15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
HYLRUFVMURJYFP-UHFFFAOYSA-M |
手性 SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C\3/N(C4=CC(=C(C=C4N3CCCOC(=O)C)Cl)Cl)CC)CCCOC(=O)C)Cl)Cl.[I-] |
规范 SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCOC(=O)C)Cl)Cl)CC)CCCOC(=O)C)Cl)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


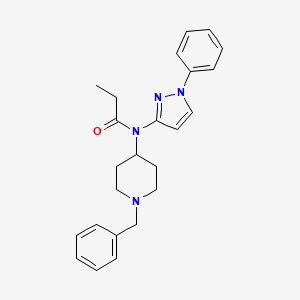
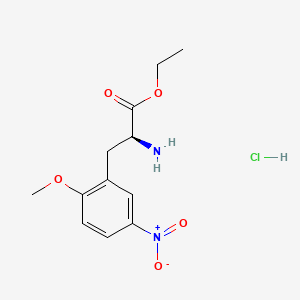
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
